molecular formula C7H14ClN3 B1451354 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1185298-43-4

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1451354
CAS No.: 1185298-43-4
M. Wt: 175.66 g/mol
InChI Key: SRANIUDNZXPTQY-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN3 and a molecular weight of 175.66 g/mol . This compound belongs to the class of organic compounds known as pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Scientific Research Applications

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The safety information for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride indicates that it is dangerous if ingested (Hazard Statements H301) and precautions should be taken if this occurs (Precautionary Statements P301 + P310) .

Chemical Reactions Analysis

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as CuCl, and standard laboratory conditions (room temperature and atmospheric pressure). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

These compounds share a similar pyrazole ring structure but differ in the substituents attached to the ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-4-10-6(3)7(8)5(2)9-10;/h4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRANIUDNZXPTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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